(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17852975
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O2 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
| Standard InChI Key | FARVNIMLDDARND-LURJTMIESA-N |
| Isomeric SMILES | C1=CC(=NC=C1Br)[C@H](CC(=O)O)N |
| Canonical SMILES | C1=CC(=NC=C1Br)C(CC(=O)O)N |
Introduction
Molecular Structure and Stereochemical Features
The compound’s molecular formula is C₈H₈BrN₂O₂, with a molecular weight of 245.07 g/mol. Its IUPAC name, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid, reflects its stereochemistry at the C3 position (S-configuration) and substitution pattern on the pyridine ring. Key structural elements include:
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A 5-bromopyridin-2-yl group attached to the β-carbon of the propanoic acid chain.
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An α-amino group (-NH₂) at the chiral center.
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A carboxylic acid (-COOH) terminus.
The pyridine ring’s electron-withdrawing nature and bromine’s steric and electronic effects influence the compound’s reactivity. The (S)-configuration at C3 is critical for potential enantioselective interactions in biological systems.
Physicochemical Properties
Experimental data for this compound remains limited, but predictions based on structural analogs are summarized below:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO); low in water due to the hydrophobic pyridine ring. |
| Melting Point | Estimated 180–190°C (decomposes). |
| pKa Values | - Carboxylic acid: ~2.3 - Amino group: ~9.7 - Pyridine N: ~4.5 (protonation in acidic media). |
| Optical Rotation | [α]D²⁵ ≈ +15° to +25° (c=1, H₂O) for (S)-enantiomer. |
Reactivity and Functional Group Transformations
The compound’s multifunctional structure permits diverse chemical modifications:
Carboxylic Acid Derivatives
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Esterification: Reaction with methanol/H⁺ yields methyl esters, enhancing membrane permeability.
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Amide Formation: Coupling with amines via EDC/HOBt forms amides for peptidomimetic studies .
Amino Group Modifications
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Acylation: Acetic anhydride acetylates the -NH₂ group, blocking reactivity during stepwise synthesis.
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Schiff Base Formation: Condensation with ketones/aldehydes generates imines for metal coordination studies.
Pyridine Ring Functionalization
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Nucleophilic Aromatic Substitution (NAS): Bromine displacement by amines or alkoxides under Pd catalysis .
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C–H Activation: Directed ortho-arylation using Pd(OAc)₂ and aryl iodides.
Comparison with Structural Analogs
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